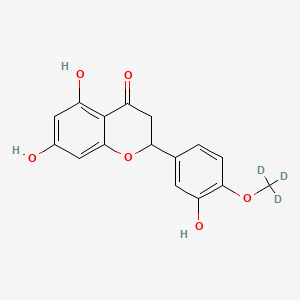

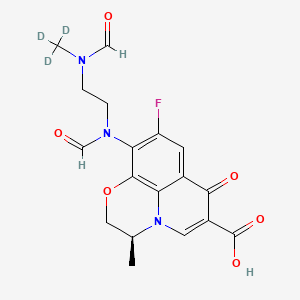

rac-Hesperetin-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-Hesperetin-d3 is the deuterium labeled racemate of Hesperetin . Hesperetin is a natural flavanone and acts as a potent and broad-spectrum inhibitor against human UGT activity . It induces apoptosis via p38 MAPK activation .

Chemical Reactions Analysis

Rac-Hesperetin-d3 is intended for use as an internal standard for the quantification of hesperetin . It inhibits heat-induced advanced glycation end product formation between BSA and glucose . It also inhibits α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) .Applications De Recherche Scientifique

Pharmacokinetics : Lee et al. (2017) developed and validated an LC-MS/MS method for quantifying hesperidin and hesperetin, including rac-Hesperetin-d3, in rat plasma, useful for pharmacokinetic studies (Lee et al., 2017).

Cancer Therapy : Hesperetin has been studied for its anticancer efficacy. For instance, Wang et al. (2021) found that self-assembled micelles of Rebaudioside A and hesperetin enhanced its solubility and therapeutic effects against breast cancer (Wang et al., 2021). Palit et al. (2015) showed that hesperetin induced apoptosis in breast carcinoma cells by triggering ROS accumulation and activating the ASK1/JNK pathway (Palit et al., 2015).

Bone Health : Kim et al. (2013) investigated hesperetin's ability to stimulate osteogenic differentiation of periodontal ligament stem cells and alleviate the anti-osteogenic effect of high glucose (Kim et al., 2013).

Drug Delivery Systems : Fathi and Varshosaz (2013) encapsulated hesperetin in nanostructure lipid carriers for food fortification, enhancing its functionality as a natural antioxidant (Fathi & Varshosaz, 2013).

Rheumatoid Arthritis : Li et al. (2013) reported that 7,3′-dimethoxy hesperetin inhibited inflammation and induced synovial apoptosis in rats with adjuvant-induced arthritis, suggesting potential for treating rheumatoid arthritis (Li et al., 2013).

Colitis : Zhang et al. (2020) found that hesperetin ameliorated colitis by maintaining the epithelial barrier and blocking necroptosis signaling pathways (Zhang et al., 2020).

Vascular Health : Rizza et al. (2011) demonstrated that hesperetin stimulated nitric oxide production in endothelial cells and improved endothelial function in patients with metabolic syndrome (Rizza et al., 2011).

Chemotherapy Enhancement : He et al. (2020) observed that hesperetin enhanced the anti-cancer effect of cisplatin in gastric cancer by upregulating PTEN expression (He et al., 2020).

Diabetes-Related Testicular Damage : Samie et al. (2018) explored the effect of hesperetin on diabetic rats, finding it mitigated testicular damage through antioxidative, anti-inflammatory, and antiapoptotic activities (Samie et al., 2018).

Ocular Health : Zhang et al. (2020) developed a micelle ophthalmic solution of hesperetin for potential use in treating ocular diseases (Zhang et al., 2020).

Mécanisme D'action

Hesperetin, the racemate of rac-Hesperetin-d3, acts as a potent and broad-spectrum inhibitor against human UGT activity . It induces apoptosis via p38 MAPK activation . It also reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity .

Safety and Hazards

Propriétés

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-Hesperetin-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)